4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Tetraazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound.
Coupling Reactions: The thiazole and tetraazole intermediates are then coupled using a suitable linker, often involving a sulfanyl group.
Final Assembly: The benzoic acid moiety is introduced in the final step, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Tetraazole Derivatives: Compounds such as losartan and candesartan contain the tetraazole ring.
Benzoic Acid Derivatives: Compounds like salicylic acid and ibuprofen feature the benzoic acid moiety.
Uniqueness
4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1091704-88-9 |
---|---|
Molecular Formula |
C19H14N6O3S2 |
Molecular Weight |
438.5g/mol |
IUPAC Name |
4-[5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C19H14N6O3S2/c26-16(21-18-20-15(10-29-18)12-4-2-1-3-5-12)11-30-19-22-23-24-25(19)14-8-6-13(7-9-14)17(27)28/h1-10H,11H2,(H,27,28)(H,20,21,26) |
InChI Key |
CLFJREIXHFPHIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.